Methyl 2-(2-fluoropropanoylamino)acetate

Description

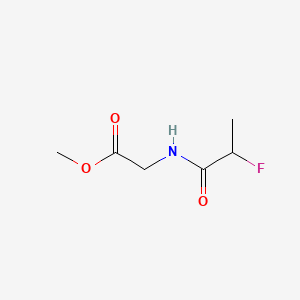

Methyl 2-(2-fluoropropanoylamino)acetate is a fluorinated ester derivative featuring a propanoylamino group substituted with a fluorine atom at the β-position. The compound’s structure includes:

- A methyl ester backbone, providing hydrolytic stability and facilitating reactivity in esterification or transesterification reactions.

- An amide linkage between the propanoyl and acetate groups, enabling hydrogen-bonding interactions that influence crystallinity and supramolecular assembly.

Properties

Molecular Formula |

C6H10FNO3 |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

methyl 2-(2-fluoropropanoylamino)acetate |

InChI |

InChI=1S/C6H10FNO3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3H2,1-2H3,(H,8,10) |

InChI Key |

APMRESWUYDYLQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCC(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluoropropanoylamino)acetate typically involves the reaction of 2-fluoropropanoic acid with methyl glycinate. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. The reaction can be represented as follows:

2-fluoropropanoic acid+methyl glycinate→Methyl 2-(2-fluoropropanoylamino)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids may be used to accelerate the esterification reaction. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluoropropanoylamino)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-fluoropropanoic acid and methyl glycinate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 2-fluoropropanoic acid and methyl glycinate.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-fluoropropanoylamino)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorinated moiety.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluoropropanoylamino)acetate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester and amide groups can undergo hydrolysis, releasing active intermediates that can interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between methyl 2-(2-fluoropropanoylamino)acetate and related esters from the evidence:

Key Observations :

Supramolecular and Crystallographic Behavior

- Fluorine’s small size may reduce steric hindrance, promoting denser packing.

- Compound : Exhibits intramolecular O–H⋯N H-bonds and offset π-π interactions between aromatic rings, creating dimeric assemblies .

- Compounds: Cyano groups may engage in dipole-dipole interactions but lack strong H-bond donors, leading to less ordered crystalline phases .

Reactivity and Stability

- Hydrolysis: The target’s fluorine atom may slow ester hydrolysis compared to cyano-substituted esters (), where electron-withdrawing cyano groups activate the ester carbonyl.

- Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability than hydroxyl- or cyano-substituted analogs due to strong C–F bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.